molecular formula C17H18N4O4 B2692239 3-(1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034490-31-6

3-(1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2692239
CAS RN: 2034490-31-6
M. Wt: 342.355
InChI Key: GKOJPDJIYXOWLM-UHFFFAOYSA-N
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Description

Indole is a significant heterocyclic system in natural products and drugs . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their diverse biological activities . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies depending on the specific derivative. The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on the specific derivative. Indole is physically crystalline and colorless in nature with specific odors .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . For instance, 3,5-Bis(indolyl)-1,2,4-thiadiazoles showed cytotoxicity against selected human cancer cell lines .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that our compound could potentially be used in the development of new HIV treatments.

Antioxidant Activity

Indole derivatives have been reported to exhibit antioxidant activity . This suggests that our compound could potentially be used in the prevention of oxidative stress-related diseases.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that our compound could potentially be used in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have been reported to exhibit antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-25-12-3-2-10-6-14(19-13(10)7-12)16(23)20-5-4-11(9-20)21-15(22)8-18-17(21)24/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOJPDJIYXOWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

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